molecular formula C27H28N2O4S B11137968 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11137968
M. Wt: 476.6 g/mol
InChI Key: ZWLWLMSFLSNRHS-BZZOAKBMSA-N
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Description

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-methylphenyl)methoxy]benzoyl}-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups, including a dimethylamino group, a hydroxy group, a benzoyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-methylphenyl)methoxy]benzoyl}-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps. One common route includes the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This reaction yields 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones, which can be further converted into the desired compound by heating in acetic acid .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves large-scale reactions using similar routes as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-methylphenyl)methoxy]benzoyl}-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic reagents like sodium hydride or potassium tert-butoxide can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the benzoyl group would produce a secondary alcohol.

Scientific Research Applications

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-methylphenyl)methoxy]benzoyl}-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-methylphenyl)methoxy]benzoyl}-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to bind to specific sites on proteins, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • **1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(4-methylphenyl)methoxy]benzoyl}-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one
  • **1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-chlorophenyl)methoxy]benzoyl}-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness: The uniqueness of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-methylphenyl)methoxy]benzoyl}-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C27H28N2O4S

Molecular Weight

476.6 g/mol

IUPAC Name

(4Z)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C27H28N2O4S/c1-18-6-4-7-19(16-18)17-33-21-11-9-20(10-12-21)25(30)23-24(22-8-5-15-34-22)29(14-13-28(2)3)27(32)26(23)31/h4-12,15-16,24,30H,13-14,17H2,1-3H3/b25-23-

InChI Key

ZWLWLMSFLSNRHS-BZZOAKBMSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CCN(C)C)C4=CC=CS4)/O

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCN(C)C)C4=CC=CS4)O

Origin of Product

United States

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